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Compound of Interest

Compound Name: SPANphos

Cat. No.: B3271918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the activation and application of

SPANphos metal complexes in catalysis. SPANphos is a C₂-symmetric organophosphorus

ligand known for forming a distinct chiral cavity upon coordination to a metal, which is crucial

for achieving high stereochemical control in asymmetric catalysis.[1] This document outlines

the preparation of common SPANphos-metal precatalysts and provides detailed protocols for

their activation and use in key organic transformations.

Introduction to SPANphos Metal Complexes
SPANphos is a versatile chiral diphosphine ligand that can coordinate to various transition

metals, including rhodium, iridium, and palladium.[2] Its rigid spirobichromane backbone

enforces a specific geometry upon the metal center, making it a powerful tool in asymmetric

catalysis. The activation of these complexes is a critical step in generating the catalytically

active species. This typically involves the removal of a placeholder ligand or the creation of a

vacant coordination site to allow for substrate binding.

Activation of SPANphos-Rhodium Complexes for
Asymmetric Hydrogenation
SPANphos-rhodium complexes are highly effective catalysts for the asymmetric hydrogenation

of various prochiral olefins, such as enamides and α,β-unsaturated esters. The active catalyst
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is typically generated in situ from a stable precatalyst.

Experimental Protocol: Preparation of [Rh(NBD)(SPANphos)]BF₄ Precatalyst

This protocol is adapted from procedures for similar diphosphine-rhodium complexes.

Materials:

[Rh(NBD)₂]BF₄ (1 equivalent)

SPANphos (1 equivalent)

Dichloromethane (CH₂Cl₂), degassed

Diethyl ether (Et₂O), degassed

Procedure:

In a nitrogen-filled glovebox, dissolve [Rh(NBD)₂]BF₄ in degassed CH₂Cl₂ in a Schlenk flask.

In a separate flask, dissolve SPANphos in degassed CH₂Cl₂.

Slowly add the SPANphos solution to the rhodium precursor solution with stirring.

Stir the reaction mixture at room temperature for 1 hour.

Remove the solvent under reduced pressure.

Wash the resulting solid with degassed Et₂O to remove any unreacted ligand.

Dry the solid product under vacuum to yield [Rh(NBD)(SPANphos)]BF₄ as a stable, often

colored, solid.

Experimental Protocol: In Situ Activation and Asymmetric Hydrogenation of Enamides

Materials:

[Rh(NBD)(SPANphos)]BF₄ (1 mol%)
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Enamide substrate (e.g., N-acetyl-α-phenylvinylamine) (1 equivalent)

Methanol (MeOH), degassed

Hydrogen gas (H₂)

Procedure:

In a nitrogen-filled glovebox, charge a high-pressure reactor with the enamide substrate and

the [Rh(NBD)(SPANphos)]BF₄ precatalyst.

Add degassed methanol to the reactor.

Seal the reactor and purge with hydrogen gas several times.

Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

After the reaction is complete, carefully vent the reactor.

Remove the solvent under reduced pressure.

The product can be purified by column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data for Asymmetric Hydrogenation of Enamides with a Rh-BisP* Catalyst

(Analogous System)

Since specific data for SPANphos is not readily available in a comprehensive table, the

following table presents data for a similar P-stereogenic diphosphine ligand, BisP*, to illustrate

typical performance.[1]
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Substrate Product Yield (%) ee (%)

N-acetyl-α-

phenylvinylamine

N-acetyl-1-

phenylethylamine
>99 98 (R)

N-acetyl-α-(p-

methoxyphenyl)vinyla

mine

N-acetyl-1-(p-

methoxyphenyl)ethyla

mine

>99 97 (R)

N-acetyl-α-(p-

chlorophenyl)vinylami

ne

N-acetyl-1-(p-

chlorophenyl)ethylami

ne

>99 99 (R)

N-acetyl-α-

methylvinylamine

N-acetyl-1-

methylethylamine
>99 95 (S)

Diagram: Experimental Workflow for Asymmetric Hydrogenation

Caption: Workflow for the preparation of the SPANphos-rhodium precatalyst and its application

in asymmetric hydrogenation.

Diagram: Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a

SPANphos-rhodium complex.

Activation of SPANphos-Iridium Complexes for
Asymmetric Hydrogenation
SPANphos-iridium complexes are particularly useful for the asymmetric hydrogenation of

unfunctionalized or minimally functionalized olefins.

Experimental Protocol: Preparation of [Ir(COD)(SPANphos)]BArF Precatalyst

Materials:

[Ir(COD)Cl]₂ (0.5 equivalents)
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SPANphos (1 equivalent)

NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1 equivalent)

Dichloromethane (CH₂Cl₂), degassed

Procedure:

In a nitrogen-filled glovebox, stir a mixture of [Ir(COD)Cl]₂ and SPANphos in degassed

CH₂Cl₂ at room temperature for 1 hour.

Add NaBArF to the solution and stir for an additional hour.

Filter the mixture through Celite to remove NaCl.

Remove the solvent from the filtrate under reduced pressure.

Wash the resulting solid with pentane and dry under vacuum to yield the [Ir(COD)

(SPANphos)]BArF precatalyst.

Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Olefin

Materials:

[Ir(COD)(SPANphos)]BArF (1 mol%)

Trisubstituted olefin substrate (1 equivalent)

Dichloromethane (CH₂Cl₂), degassed

Hydrogen gas (H₂)

Procedure:

In a nitrogen-filled glovebox, charge a high-pressure reactor with the olefin substrate and the

[Ir(COD)(SPANphos)]BArF precatalyst.

Add degassed dichloromethane.
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Seal the reactor and purge with hydrogen gas.

Pressurize the reactor to the desired pressure (e.g., 50 bar) and stir at room temperature for

the required time.

After completion, vent the reactor and remove the solvent.

Purify the product via column chromatography.

Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins

(General Performance)

The following table shows representative results for the asymmetric hydrogenation of

unfunctionalized olefins using iridium catalysts with chiral phosphine ligands. Specific data for

SPANphos is limited, but these examples illustrate the potential of such systems.[3][4][5][6]

Substrate Catalyst System Conversion (%) ee (%)

(E)-1,2-

diphenylpropene
Ir-P,N ligand >99 92

1-methylindene Ir-P,N ligand >99 96

Trisubstituted acyclic

olefin
Ir-P,N ligand >99 98

Activation of SPANphos-Palladium Complexes for
Cross-Coupling Reactions
SPANphos can also be used as a ligand in palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura coupling.

Experimental Protocol: Preparation of PdCl₂(SPANphos) Precatalyst

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3271918?utm_src=pdf-body
https://www.researchgate.net/publication/357925052_Iridium-catalyzed_enantioconvergent_hydrogenation_of_trisubstituted_olefins
https://www.researchgate.net/publication/238689369_Iridium-Catalyzed_Enantioselective_Hydrogenation_of_Terminal_Alkenes
https://www.scribd.com/document/777506797/Iridium-Catalyzed-Asymmetric-Hydrogenation-of-Unfunctionalized-Tetrasubstituted-Olefins
https://diposit.ub.edu/dspace/bitstream/2445/208268/1/832350.pdf
https://www.benchchem.com/product/b3271918?utm_src=pdf-body
https://www.benchchem.com/product/b3271918?utm_src=pdf-body
https://www.benchchem.com/product/b3271918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3271918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PdCl₂(MeCN)₂ (1 equivalent)

SPANphos (1 equivalent)

Toluene, degassed

Procedure:

In a nitrogen-filled glovebox, suspend PdCl₂(MeCN)₂ in degassed toluene.

Add a solution of SPANphos in toluene to the suspension.

Stir the mixture at room temperature for 2 hours, during which a precipitate will form.

Collect the solid by filtration, wash with toluene and pentane.

Dry the product under vacuum to yield PdCl₂(SPANphos).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

PdCl₂(SPANphos) (0.5-2 mol%)

Aryl halide (1 equivalent)

Arylboronic acid (1.5 equivalents)

Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid,

base, and the PdCl₂(SPANphos) precatalyst.

Add the degassed solvent system.
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Heat the reaction mixture with stirring (e.g., 80-100 °C) for the required time (e.g., 12-24

hours).

Monitor the reaction progress by TLC or GC.

After completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the product with an organic solvent, dry the organic layer, and concentrate under

reduced pressure.

Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling using Palladium-Diphosphine Catalysts

(Analogous Systems)

The table below provides representative yields for Suzuki-Miyaura coupling reactions catalyzed

by palladium complexes with bulky biaryl phosphine ligands, which are analogous to

SPANphos.[2][7]

Aryl Halide Arylboronic Acid Product Yield (%)

4-Chlorotoluene Phenylboronic acid 4-Methylbiphenyl 98

2-Bromotoluene

4-

Methoxyphenylboronic

acid

2-Methyl-4'-

methoxybiphenyl
95

1-Chloro-4-

nitrobenzene
4-Tolylboronic acid

4-Methyl-4'-

nitrobiphenyl
99

Diagram: Logical Relationship in Catalyst Activation and Application

Caption: Logical flow from SPANphos ligand to active catalysts and their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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